Prilocaine Hydrochloride

Pharmacokinetics Drug Clearance Local Anesthesia

Prilocaine HCl delivers 4.8-fold higher clearance and 2.6-fold shorter half-life than lidocaine—ideal for outpatient procedures demanding rapid recovery. 50% lower peak plasma concentration and doubled maximum recommended dose (6 vs. 3 mg/kg) provide superior safety for high-volume infiltration. Critical amide component in EMLA cream (2.5% prilocaine/2.5% lidocaine); under clinical investigation for spinal anesthesia with lower TNS risk. USP monograph assay: 99.0–101.0%.

Molecular Formula C13H21ClN2O
Molecular Weight 256.77 g/mol
CAS No. 1786-81-8
Cat. No. B1662218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrilocaine Hydrochloride
CAS1786-81-8
SynonymsCitanest
Citanest Octapressin
Prilocaine
Prilocaine Hydrochloride
Propitocaine
Xylonest
Molecular FormulaC13H21ClN2O
Molecular Weight256.77 g/mol
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=CC=CC=C1C.Cl
InChIInChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H
InChIKeyBJPJNTKRKALCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Prilocaine Hydrochloride (CAS 1786-81-8) Product and Procurement Evidence Guide for Scientific Selection


Prilocaine Hydrochloride is an intermediate-acting amide-type local anesthetic, chemically designated as N-(2-methylphenyl)-2-(propylamino)propanamide hydrochloride [1]. It is structurally related to lidocaine and mepivacaine, sharing a common amide linkage that confers a lower allergenic potential compared to ester-type anesthetics [2]. The hydrochloride salt form is a white, crystalline powder with a melting range of 166–169°C, freely soluble in water and ethanol, and a pKa of 7.7, which contributes to its rapid onset of action in physiological environments [1][3]. The USP monograph specifies an assay content between 99.0% and 101.0% on a dried basis, ensuring high purity for both clinical and research applications [1].

Why Prilocaine Hydrochloride Cannot Be Generically Substituted with Other Amide Local Anesthetics


The class of amide local anesthetics is pharmacokinetically and toxicologically heterogeneous. While lidocaine, prilocaine, mepivacaine, and articaine share a common mechanism of action, they differ markedly in key parameters that govern clinical and industrial suitability, including plasma protein binding, clearance rate, maximal recommended dose, and the risk of unique adverse effects such as methemoglobinemia [1][2]. These differences are not marginal; for instance, the total body clearance of prilocaine exceeds that of lidocaine by nearly five-fold, directly impacting systemic exposure and the safe dosing window [2]. Furthermore, the specific risk profile of prilocaine—its elevated but dose-dependent potential to induce methemoglobinemia—necessitates a unique risk-benefit assessment that is not transferable to other agents in the class [3]. Consequently, direct substitution in either clinical protocols or product formulation without careful consideration of these quantitative divergences can lead to suboptimal efficacy, unexpected toxicity, or regulatory non-compliance.

Quantitative Differentiation of Prilocaine Hydrochloride: Comparative Evidence Against Key Analogs


Prilocaine Demonstrates a 5-Fold Higher Systemic Clearance Rate Compared to Lidocaine

In a randomized pharmacokinetic study involving 20 patients undergoing intravenous regional anesthesia, the total body clearance of prilocaine was determined to be 4.15 ± 1.31 L/min, which is significantly higher than that of lidocaine at 0.86 ± 0.39 L/min (P = 0.0007) [1]. This 4.8-fold difference in clearance is a critical determinant of systemic exposure and safety margins. The terminal elimination half-life (t½β) for prilocaine was 29.9 ± 15.7 min, compared to 79.1 ± 31.2 min for lidocaine (P = 0.0031), and the mean residence time (MRT) was 33.4 ± 19.9 min for prilocaine versus 193 ± 233 min for lidocaine (P = 0.0022) [1].

Pharmacokinetics Drug Clearance Local Anesthesia Clinical Toxicology

Prilocaine Exhibits Lower Protein Binding (55%) Compared to Lidocaine (70%) and Mepivacaine (77%)

A comprehensive review of local anesthetic pharmacology reports that prilocaine is 55% bound to plasma proteins, primarily alpha-1-acid glycoprotein, whereas lidocaine is 70% bound and mepivacaine is 77% bound [1]. This lower protein binding results in a higher fraction of free, pharmacologically active drug in the plasma, which can influence the onset and intensity of the anesthetic effect.

Protein Binding Pharmacodynamics Drug Distribution Local Anesthetic Potency

Prilocaine Achieves a 50% Lower Peak Plasma Concentration Than Lidocaine Following Equivalent Doses

In a double-blind, randomized study of 30 patients receiving intravenous regional anesthesia with 40 mL of a 0.5% solution, the maximum plasma concentration (Cmax) of prilocaine was 4.4 µg/mL, compared to 8.5 µg/mL for lidocaine [1]. This 48% lower peak plasma concentration for prilocaine, despite equivalent dosing, underscores its more favorable systemic absorption profile.

Pharmacokinetics Systemic Toxicity Peak Plasma Concentration Local Anesthesia Safety

Prilocaine Has a Higher Maximum Recommended Dose (6 mg/kg) Than Lidocaine (3 mg/kg) Without Vasoconstrictor

According to authoritative pharmacology resources, the maximum recommended dose of prilocaine without a vasoconstrictor is 6 mg/kg, which is double that of lidocaine at 3 mg/kg [1]. This difference is a direct reflection of prilocaine's more rapid metabolism and clearance, which permits a larger total dose to be administered before reaching toxic plasma levels.

Maximum Safe Dose Clinical Dosing Toxicity Threshold Procurement Specifications

Prilocaine is Associated with a Specific Risk of Methemoglobinemia, a Toxicity Not Shared by Lidocaine

Prilocaine is unique among commonly used amide local anesthetics in its well-documented and dose-dependent potential to induce methemoglobinemia [1]. While benzocaine is the most common cause, prilocaine accounts for approximately 28% of local anesthetic-induced methemoglobinemia cases, compared to 5% for lidocaine [2]. This is due to the hepatic metabolism of prilocaine to o-toluidine, which oxidizes hemoglobin. Consequently, prilocaine is contraindicated for continuous infusion techniques and requires careful dose monitoring, with a maximum recommended dose of 8 mg/kg even with vasoconstrictor [3].

Methemoglobinemia Adverse Drug Reaction Toxicology Local Anesthetic Safety

Optimal Application Scenarios for Prilocaine Hydrochloride Based on Quantitative Evidence


Short-Duration Ambulatory Surgical Procedures Requiring Rapid Systemic Clearance

The 4.8-fold higher total body clearance of prilocaine compared to lidocaine [1] and its 2.6-fold shorter terminal half-life (29.9 min vs. 79.1 min) make it the preferred amide anesthetic for outpatient and day-case surgeries where rapid patient recovery and discharge are paramount. The significantly shorter mean residence time (33.4 min vs. 193 min for lidocaine) directly translates to a faster offset of action and reduced post-procedure monitoring time.

Regional Anesthesia Where a Wide Safety Margin is Critical (e.g., Large-Volume Local Infiltration)

Prilocaine's 50% lower peak plasma concentration (4.4 µg/mL) compared to lidocaine (8.5 µg/mL) at equivalent doses [2], coupled with its 100% higher maximum recommended dose without vasoconstrictor (6 mg/kg vs. 3 mg/kg) [3], provides a substantial safety advantage. This makes it the agent of choice for procedures requiring large volumes of local anesthetic, such as tumescent liposuction or extensive wound infiltration, where the risk of systemic toxicity from lidocaine would be unacceptable.

Topical Anesthetic Formulations (EMLA) Leveraging Eutectic Synergy

Prilocaine is a key component of the eutectic mixture of local anesthetics (EMLA) cream, which combines 2.5% prilocaine and 2.5% lidocaine [4]. This formulation leverages the lower protein binding of prilocaine (55%) to enhance the free fraction of active drug, contributing to the cream's efficacy for dermal anesthesia. The specific combination is a direct result of the complementary pharmacokinetic profiles and is a primary driver for industrial procurement of prilocaine for topical product development.

Spinal Anesthesia for Ambulatory Urology Procedures

Clinical trial protocols highlight that prilocaine is being evaluated as an alternative to lidocaine for spinal anesthesia in outpatient cystoscopy [5]. The rationale is based on prilocaine's comparable rapid onset but lower incidence of transient neurologic symptoms (TNS) compared to lidocaine. The study design specifically compares 2% prilocaine (2.5 mL) to 5% hyperbaric lidocaine (1 mL), reflecting a recognized need for a safer short-acting spinal anesthetic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prilocaine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.